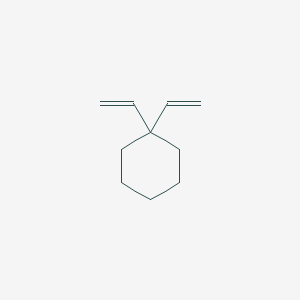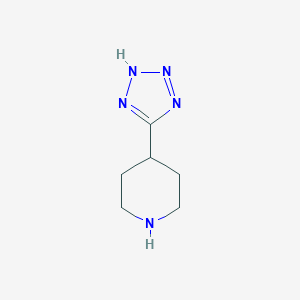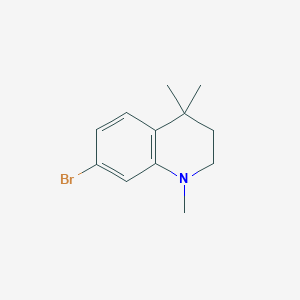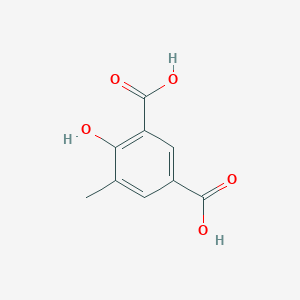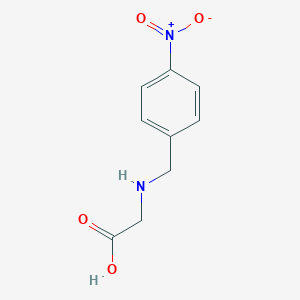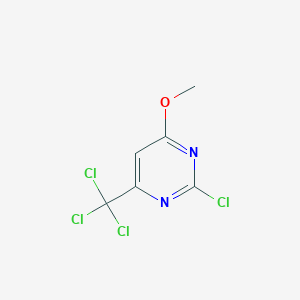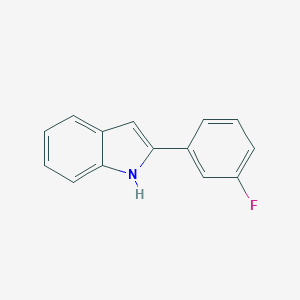
2-(3-fluorophenyl)-1H-indole
Übersicht
Beschreibung
“2-(3-fluorophenyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . The compound is characterized by an indole core structure, which consists of a bicyclic arrangement of two fused rings: a benzene ring and a five-membered nitrogenous pyrrole ring .
Molecular Structure Analysis
The molecular structure of “2-(3-fluorophenyl)-1H-indole” is characterized by an indole core structure with a fluorophenyl group attached at the 2-position of the indole ring . The presence of the fluorine atom in the phenyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Indoles such as 2-(3-fluorophenyl)-1H-indole are used in the synthesis of various derivatives. The study by Kudzma (2003) describes the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting the versatility of these compounds in creating structurally diverse molecules (Kudzma, 2003).
Structural and Computational Analysis
- Gummidi et al. (2019) conducted crystal structure and DFT studies on a closely related compound, demonstrating the importance of such compounds in understanding molecular structure and electronic properties (Gummidi et al., 2019).
Reaction Mechanism Studies
- The reaction mechanisms involving indole derivatives are a significant area of research. Kandemirli et al. (2015) investigated the structures and reaction mechanisms of isatin thiosemicarbazone and its complexes, providing insight into the chemical behavior of indole-based compounds (Kandemirli et al., 2015).
Crystal Engineering
- The role of organic fluorine in crystal engineering is explored by Choudhury et al. (2004), where the crystal structures of substituted indoles are studied to understand molecular interactions like C-H...F and C-H...pi (Choudhury et al., 2004).
Corrosion Inhibition
- Liu et al. (2022) examined the use of 3-(phenylsulfinyl)indoles as corrosion inhibitors, showing the potential of indole derivatives in material science and corrosion protection (Liu et al., 2022).
Synthesis of Complex Molecules
- Borah and Shi (2017) described a palladium-catalyzed regioselective C-H fluoroalkylation of indoles, highlighting the use of these compounds in complex chemical synthesis (Borah & Shi, 2017).
Solubility and Thermodynamics
- The solubility and thermodynamic properties of 2-phenyl-1H-indole in various solvents were studied by Liu et al. (2020), providing valuable data for its use in different applications (Liu et al., 2020).
Zukünftige Richtungen
The future research directions for “2-(3-fluorophenyl)-1H-indole” could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities. For instance, the compound could be studied for its potential applications in medicinal chemistry, given the biological relevance of indole and fluorophenyl structures .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUCLPBTUPSEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
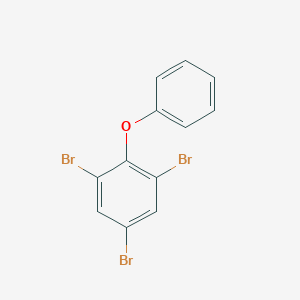
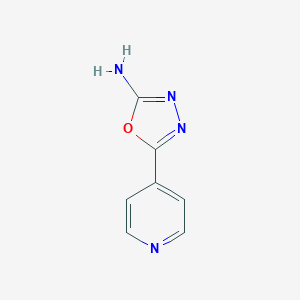
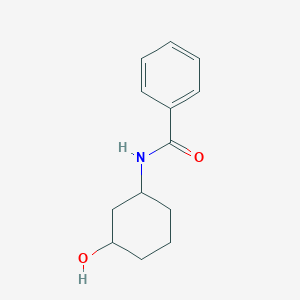
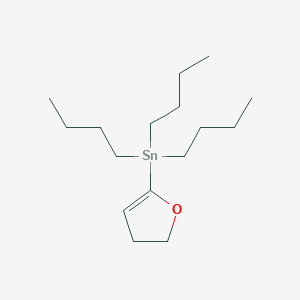
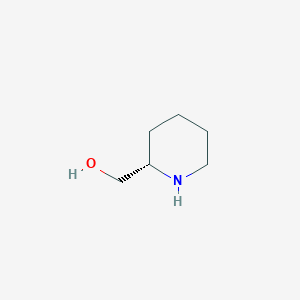
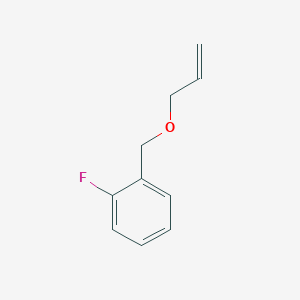
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
